molecular formula C11H12ClN3O2 B2358127 N-Quinazolin-4-ylalanine hydrochloride CAS No. 1030264-64-2

N-Quinazolin-4-ylalanine hydrochloride

Cat. No.: B2358127
CAS No.: 1030264-64-2
M. Wt: 253.69
InChI Key: AKYCPBYSDCBNCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Evolution of Quinazoline (B50416) and Quinazolinone Derivatives in Drug Discovery

The journey of quinazoline derivatives in science began in the late 19th century. The first synthesis of a quinazoline derivative was reported in 1895 by August Bischler and Lang through the decarboxylation of a 2-carboxy derivative. mdpi.com Early research focused on the fundamental chemistry and synthesis of this novel heterocyclic system. A significant milestone was the isolation of the first naturally occurring quinazoline alkaloid, vasicine, from the plant Adhatoda vasica, which has been used for centuries in traditional Indian medicine.

The mid-20th century marked a turning point for quinazolines in medicinal chemistry, with the discovery of their diverse pharmacological activities. The initial exploration into their therapeutic potential led to the development of compounds with a wide array of effects, from anticonvulsant to antihypertensive properties. The structural modifications of the quinazoline and its oxidized form, quinazolinone, have been a central theme in their evolution, allowing chemists to fine-tune their biological activities. This has led to the development of numerous synthetic methodologies to create vast libraries of these compounds for biological screening.

Prevalence and Diverse Biological Activities of Quinazoline Derivatives

The quinazoline scaffold is a testament to the power of structural diversity in achieving a broad spectrum of biological effects. Derivatives of this core structure have been shown to possess an impressive range of activities, making them a focal point of research for numerous diseases.

One of the most prominent areas of application for quinazoline derivatives is in oncology . Several successful anticancer drugs, such as gefitinib, erlotinib, and lapatinib, are based on the 4-aminoquinazoline scaffold and function as tyrosine kinase inhibitors, crucial for halting the proliferation of cancer cells. ontosight.ai Beyond cancer, quinazoline derivatives have demonstrated significant potential as:

Antimicrobial agents: Exhibiting activity against various strains of bacteria and fungi. scielo.br

Anti-inflammatory agents: Modulating inflammatory pathways in the body. mdpi.com

Antiviral agents: Including activity against viruses like influenza. mdpi.com

Antihypertensive agents: With several approved drugs used to treat high blood pressure. scielo.br

Anticonvulsants: Showing promise in the management of seizures.

Analgesics: Providing pain relief.

This wide range of activities is attributed to the ability of the quinazoline ring system to be readily functionalized at various positions, allowing for the creation of molecules with specific affinities for different biological targets.

Biological Activity Examples of Investigated Quinazoline Derivatives
AnticancerGefitinib, Erlotinib, Lapatinib
AntimicrobialVarious substituted quinazolinones
Anti-inflammatoryProquazone
AntihypertensivePrazosin, Doxazosin
AntiviralCertain 2,4-disubstituted quinazolines

Significance and Research Rationale for N-Quinazolin-4-ylalanine Hydrochloride

While the broader quinazoline family is well-documented, "this compound" represents a more specialized area of interest. This compound is a hybrid molecule, combining the quinazoline scaffold with the amino acid L-alanine. The rationale for creating such a hybrid stems from a common strategy in medicinal chemistry to enhance the properties of a known pharmacophore.

The incorporation of an amino acid moiety can influence several key characteristics of a drug candidate, including its solubility, metabolic stability, and transport across biological membranes. Furthermore, the amino acid itself can introduce new interactions with the biological target. Research into quinazolinone amino acid derivatives has shown, for instance, that they can act as potent and selective monoamine oxidase (MAO) inhibitors, suggesting that the amino acid portion plays a direct role in the compound's biological activity. nih.gov

The specific choice of L-alanine, a small, non-polar amino acid, suggests an intent to subtly modify the properties of the 4-aminoquinazoline core without introducing significant steric hindrance. The hydrochloride salt form is typically used to improve the compound's solubility and stability for research and potential formulation purposes. The primary significance of synthesizing this compound lies in the exploration of new chemical space and the potential for discovering derivatives with novel or improved pharmacological profiles compared to existing quinazolines.

Scope and Delimitations of the Research Inquiry

The current body of scientific literature dedicated exclusively to this compound is limited. As such, a comprehensive review of its specific biological activities and therapeutic applications is not yet possible. The scope of the present inquiry is therefore to introduce the compound within the well-established context of quinazoline medicinal chemistry.

This article focuses on the foundational knowledge of the quinazoline scaffold to provide a basis for understanding the potential of this compound. The discussion of this specific compound is based on its chemical structure and the known activities of related quinazoline-amino acid hybrids. Detailed in-vivo and in-vitro studies, clinical trial data, and established mechanisms of action for this compound are outside the scope of this article due to the current lack of published research. The information presented aims to provide a scientifically grounded perspective on the rationale for its synthesis and potential future research directions.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(quinazolin-4-ylamino)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2.ClH/c1-7(11(15)16)14-10-8-4-2-3-5-9(8)12-6-13-10;/h2-7H,1H3,(H,15,16)(H,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYCPBYSDCBNCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC1=NC=NC2=CC=CC=C21.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N Quinazolin 4 Ylalanine Hydrochloride

Strategic Approaches for the Synthesis of the Quinazolin-4-ylalanine Core Structure

The foundational strategy for synthesizing N-Quinazolin-4-ylalanine hydrochloride hinges on the sequential assembly of its two primary components: the quinazoline (B50416) moiety and the alanine (B10760859) side chain. This involves careful selection of starting materials to build the heterocyclic ring, followed by a regioselective reaction to attach the amino acid, and finally, salt formation.

Precursor Selection and Preparation for the Quinazoline Moiety

The construction of the quinazoline ring is a well-established area of heterocyclic chemistry, with numerous pathways available depending on the desired substitution pattern and the availability of starting materials. Common precursors for the quinazoline core are derived from anthranilic acid or its related analogues, such as 2-aminobenzonitriles and 2-aminobenzamides.

One of the most traditional and direct routes involves the condensation of anthranilic acid derivatives. For instance, heating anthranilic acid with formamide is a classic method to produce quinazolin-4(3H)-one, a key intermediate. scielo.brprepchem.com This intermediate can then be chlorinated to yield 4-chloroquinazoline, a highly reactive precursor for introducing the alanine side chain. The chlorination is typically achieved using standard reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). prepchem.comresearchgate.netchem-soc.si

Alternatively, 2-aminobenzonitriles serve as versatile starting materials. They can undergo cyclization with various reagents to form the quinazoline skeleton. For example, copper-catalyzed reactions of 2-bromobenzonitriles with amidines can yield 4-aminoquinazoline derivatives directly. organic-chemistry.orgthieme-connect.com Isatoic anhydrides are also popular precursors, reacting with amines and a carbon source (like an aldehyde) to form the quinazolinone ring system. researchgate.net

Table 1: Common Precursors for Quinazoline Synthesis

Precursor Reagents for Cyclization Intermediate/Product
Anthranilic Acid Formamidine acetate, Formamide Quinazolin-4(3H)-one
2-Aminobenzonitrile Orthoesters, Ammonium acetate 4-Aminoquinazoline
2-Aminobenzamide Aldehydes, Oxidants Quinazolin-4(3H)-one

Incorporation of the Alanine Side Chain and Hydrochloride Formation

With a suitable quinazoline precursor in hand, typically 4-chloroquinazoline, the alanine side chain is incorporated via a nucleophilic aromatic substitution (SNAr) reaction. mdpi.com The carbon at the 4-position of the quinazoline ring is highly electrophilic and susceptible to attack by nucleophiles. The amino group of alanine (or more commonly, an alanine ester such as alanine ethyl ester to improve solubility in organic solvents and prevent unwanted side reactions with the carboxylic acid group) acts as the nucleophile, displacing the chloride to form the C-N bond. nih.govresearchgate.net This reaction is often carried out in a suitable solvent like isopropanol and may be heated to reflux to ensure completion. researchgate.net

Once the N-Quinazolin-4-ylalanine ester is formed, the ester group is typically hydrolyzed under basic or acidic conditions to yield the free carboxylic acid, N-Quinazolin-4-ylalanine.

The final step is the formation of the hydrochloride salt. This is a standard acid-base reaction where the synthesized N-Quinazolin-4-ylalanine, which contains basic nitrogen atoms on the quinazoline ring and the amino group, is treated with hydrochloric acid (HCl). youtube.com This is usually performed by bubbling hydrogen chloride gas through a solution of the compound in a dry organic solvent, such as acetone or ethanol (B145695), or by adding a solution of HCl in a solvent like ether or dioxane. google.com The resulting hydrochloride salt is typically a crystalline solid that precipitates from the solution, which facilitates its purification and handling. youtube.com

Exploration of Advanced Synthetic Routes and Reaction Mechanisms

Modern synthetic chemistry continually seeks to improve upon traditional methods by developing more efficient, selective, and sustainable processes. The synthesis of the quinazoline core has benefited significantly from advances in catalysis, the application of alternative energy sources, and the design of elegant one-pot reaction sequences.

Catalytic Methods in Quinazoline Synthesis (e.g., palladium-catalyzed, copper-catalyzed, metal-free systems)

Transition metal catalysis has revolutionized the construction of heterocyclic scaffolds, including quinazolines, by enabling bond formations that are difficult to achieve through classical methods. mdpi.com

Palladium-catalyzed Methods : Palladium catalysts are exceptionally versatile for C-N bond formation. One strategy involves the intramolecular imidoylative cross-coupling of N-(2-bromoaryl)amidines, which leads to the formation of 4-aminoquinazolines. nih.gov Another powerful approach is the palladium-catalyzed four-component reaction of 2-bromoanilines, amines, orthoesters, and carbon monoxide, which provides a direct route to the quinazolinone core. mdpi.com These methods often exhibit high functional group tolerance. mdpi.com

Copper-catalyzed Methods : Copper catalysts offer a more economical and environmentally benign alternative to palladium for many cross-coupling reactions. mdpi.com An efficient copper-catalyzed cascade reaction between substituted (2-bromophenyl)methylamines and amidine hydrochlorides using air as the oxidant has been developed. organic-chemistry.org Similarly, the reaction of 2-bromobenzonitriles with amidines or guanidine, catalyzed by copper(I) iodide (CuI), provides an economical route to 4-aminoquinazolines. organic-chemistry.orgthieme-connect.comresearchgate.net Copper has also been used to catalyze isocyanide insertion reactions to produce quinazolin-4-ones. nih.gov

Metal-free Systems : To further enhance the sustainability of quinazoline synthesis, metal-free approaches have been explored. These often rely on the use of iodine as a catalyst, which can promote the amination of C-H bonds using oxygen as the terminal oxidant. chem-soc.si Electrochemically induced reactions represent another frontier, enabling the synthesis of quinazolinones from isatoic anhydride (B1165640) and other simple precursors without the need for metal catalysts or chemical oxidants. organic-chemistry.org

Table 2: Comparison of Catalytic Systems for Quinazoline Synthesis

Catalytic System Key Reaction Type Starting Materials (Example) Advantages
Palladium Isocyanide Insertion / Carbonylative Cyclization N-(2-bromoaryl)amidines, Isocyanides High efficiency, Broad substrate scope nih.gov
Copper Ullmann-type Coupling / Cascade Cyclization 2-bromobenzonitriles, Amidines Lower cost, Greener catalyst organic-chemistry.orgthieme-connect.com
Iron C-H Oxidation / Intramolecular C-N Cyclization 2-alkylamino N-H ketimines Abundant and inexpensive metal mdpi.comorganic-chemistry.org

| Metal-free (Iodine) | C-H Bond Amination | 2-aminobenzaldehydes, Benzylamines | Avoids toxic metal waste chem-soc.si |

Microwave-Assisted and Ultrasound-Promoted Synthesis Techniques

Microwave-Assisted Synthesis : Microwave irradiation provides rapid and uniform heating, which can significantly reduce reaction times from hours to minutes. nih.gov This technique has been successfully applied to the Niementowski quinazoline synthesis and various one-pot, multi-component reactions. For example, the solvent-free synthesis of quinazolines from aldehydes, 2-aminobenzophenones, and ammonium acetate under microwave heating is a clean and efficient process. chem-soc.si Microwave conditions have also been used to facilitate the reaction of 4-chloroquinazolines with amines. nih.gov

Ultrasound-Promoted Synthesis : Sonochemistry, the application of ultrasound to chemical reactions, promotes synthesis through acoustic cavitation. This phenomenon enhances mass transfer and can generate highly reactive intermediates. ekb.eg Ultrasound has been used to assist in the Bischler cyclization for quinazoline synthesis and can be particularly effective for heterogeneous reactions. nih.gov The ultrasound-promoted Niementowski-like reaction of 2-aminobenzonitrile and acyl chlorides has been reported to give excellent yields under solvent-free conditions. nih.gov

One-Pot and Cascade Cyclization Strategies

A cascade reaction involves multiple bond-forming events occurring sequentially in a single reaction vessel without the isolation of intermediates. An example is the synthesis of 2,4-diaminoquinazolines through a tandem condensation of a cyanoimidate with an amine, followed by a reductive cyclization using an iron-HCl system. youtube.com

Multicomponent reactions (MCRs) are a type of one-pot synthesis where three or more reactants are combined to form a product that incorporates substantial portions of all the starting materials. mdpi.com The synthesis of quinazolinones has been achieved through various MCRs, such as the palladium-catalyzed four-component reaction mentioned previously. mdpi.com Another example is an electrochemically induced three-component cyclization of isatoic anhydride, styrene, and a hydrochloride amine to produce quinazolin-4(3H)-ones. researchgate.net These strategies offer a powerful and atom-economical approach to rapidly generate molecular complexity from simple precursors. mdpi.com

Optimization of Reaction Conditions and Yield Enhancement

The primary route to N-(Quinazolin-4-yl)alanine involves the nucleophilic aromatic substitution (SNAr) reaction between a 4-haloquinazoline, typically 4-chloroquinazoline, and an alanine derivative. The subsequent treatment with hydrochloric acid affords the target hydrochloride salt. The efficiency and yield of this process are highly dependent on the careful optimization of several reaction parameters.

The choice of solvent and the reaction temperature are paramount in controlling the rate and outcome of the SNAr reaction. Polar solvents are generally required to facilitate the formation of the charged Meisenheimer intermediate, which is characteristic of the SNAr mechanism.

Solvent Systems: Polar protic solvents such as isopropanol, ethanol, and n-butanol are commonly employed. researchgate.net These solvents are effective at solvating both the quinazoline substrate and the amino acid nucleophile (often used as an ester for better solubility). Aprotic polar solvents like tetrahydrofuran (THF), often in combination with water, have also proven effective, particularly in microwave-assisted syntheses. nih.gov The selection of the solvent can significantly impact reaction times and yields by influencing the nucleophilicity of the amine and the stability of the reaction intermediates. researchgate.net

Temperature Profiles: The reaction generally requires heating to proceed at a practical rate. Conventional heating methods often involve refluxing the reaction mixture for several hours. researchgate.net For instance, reactions in isopropanol are typically conducted at its boiling point (approx. 82 °C). Higher temperatures, ranging from 100 °C to 120 °C, may be necessary for less reactive substrates. nih.govresearchgate.net

Microwave irradiation has emerged as a powerful technique to accelerate this transformation. nih.gov It allows for rapid heating to elevated temperatures, significantly reducing reaction times from hours to minutes and often leading to improved yields.

The following table summarizes the impact of different solvent and temperature conditions on the synthesis of 4-aminoquinazoline analogues, based on findings from related studies.

Solvent SystemTemperature (°C)Heating MethodTypical Reaction TimeObserved Yield RangeReference
IsopropanolReflux (~82°C)Conventional4 - 12 hoursModerate to Good researchgate.net
THF/H₂O120°CMicrowave20 - 40 minutesGood to Excellent nih.gov
EthanolReflux (~78°C)Conventional6 - 16 hoursModerate ptfarm.pl
n-Butanol100 - 110°CConventional2 - 8 hoursGood-

The nature of the starting materials and the use of additives like bases are critical for a successful synthesis.

Reactants:

Electrophile: 4-Chloroquinazoline is the most common precursor due to its commercial availability and the high reactivity of the C4-Cl bond towards nucleophilic attack. nih.govnih.gov Other 4-haloquinazolines (e.g., fluoro- or bromo-) can be used, but the chloro- derivative offers a good balance of reactivity and stability.

Nucleophile: While alanine itself can be used, its zwitterionic nature leads to poor solubility in many organic solvents. Therefore, an alanine ester, such as alanine methyl ester or ethyl ester, is typically preferred. The ester group enhances solubility and protects the carboxylic acid from participating in side reactions. This protecting group can be easily removed by hydrolysis (saponification followed by acidification) after the SNAr reaction is complete.

Additives:

Bases: The SNAr reaction liberates one equivalent of hydrochloric acid (HCl), which can protonate the amino group of the alanine nucleophile, rendering it unreactive. To prevent this, an organic or inorganic base is often added as an acid scavenger. Triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) are common choices. researchgate.netresearchgate.net Inorganic bases like potassium carbonate (K₂CO₃) can also be effective. nih.gov While some reactions involving highly electron-rich amines can proceed without a base, its inclusion is generally recommended to ensure complete reaction and high yields. nih.gov

Final Salt Formation: To obtain the final product, this compound, the free base (after ester hydrolysis) is dissolved in a suitable solvent like ethanol or diethyl ether. A solution of hydrogen chloride (e.g., concentrated HCl or HCl in an organic solvent) is then added, leading to the precipitation of the desired hydrochloride salt in a purified form.

The following table outlines the roles of various reagents and additives in the synthesis.

Reagent/AdditiveFunctionCommon ExamplesTypical Stoichiometry (equiv.)Reference
ElectrophileQuinazoline core structure4-Chloroquinazoline1.0 nih.govnih.gov
NucleophileIntroduces alanine moietyAlanine ethyl ester, Alanine methyl ester1.1 - 1.5-
Base (optional but recommended)Acid scavenger (neutralizes HCl)Triethylamine (TEA), DIPEA, K₂CO₃1.1 - 2.0 researchgate.netresearchgate.netnih.gov
Hydrolysis ReagentRemoves ester protecting groupNaOH, KOH, LiOH1.5 - 3.0-
Acid for Salt FormationForms the final hydrochloride saltHCl (in ether, ethanol, or aqueous)1.0 - 1.2-

Considerations for Scalable Synthesis

Transitioning the synthesis of this compound from a laboratory setting to a larger, scalable process requires careful consideration of several factors to ensure safety, efficiency, cost-effectiveness, and product quality.

Process Safety: On a larger scale, the exothermic nature of the SNAr reaction and the neutralization step must be managed through controlled reagent addition and efficient heat dissipation to prevent thermal runaways. Handling of corrosive reagents like HCl also necessitates appropriate engineering controls.

Reagent Selection and Cost: For large-scale production, the cost of raw materials is a significant factor. 4-Chloroquinazoline and alanine esters are relatively accessible. The choice of solvent becomes critical; less toxic, environmentally benign, and easily recoverable solvents like ethanol or isopropanol are preferred over chlorinated solvents or ethers.

Reaction Kinetics and Throughput: Optimizing reaction concentration (Molarity) is key. While higher concentrations can increase throughput, they may also lead to mixing issues or uncontrolled exotherms. A balance must be found to maximize the space-time yield without compromising safety or product purity.

Work-up and Purification: Large-scale chromatographic purification is generally avoided due to high cost and solvent consumption. The preferred method for purification is crystallization. The synthesis can be designed so that the intermediate N-(Quinazolin-4-yl)alanine ester or the final hydrochloride salt precipitates from the reaction mixture upon cooling or addition of an anti-solvent. The formation of the hydrochloride salt itself serves as an excellent purification step, often yielding the product with high purity.

Waste Management: A scalable process must account for the environmental impact and cost of waste disposal. The use of catalytic amounts of additives (where possible), recycling of solvents, and minimizing the number of synthetic steps are all part of a green and sustainable scale-up strategy. Some modern synthetic methods aim for high atom economy, and these are particularly desirable for industrial applications. nih.gov

Advanced Spectroscopic and Analytical Characterization of N Quinazolin 4 Ylalanine Hydrochloride

Structural Elucidation through Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For N-Quinazolin-4-ylalanine hydrochloride, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would provide a complete assignment of all proton and carbon signals, confirming the connectivity of the quinazoline (B50416) and alanine (B10760859) moieties.

In the ¹H NMR spectrum, the aromatic protons of the quinazoline ring are expected to appear in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents. The specific splitting patterns (doublets, triplets, or doublet of doublets) and coupling constants would allow for the precise assignment of each proton on the benzene (B151609) ring portion of the quinazoline core. The single proton on the pyrimidine (B1678525) part of the quinazoline ring would likely resonate at a very downfield position. The protons of the alanine fragment, specifically the alpha-proton (α-H) and the methyl protons (CH₃), would appear further upfield. The α-H is expected to be a quartet, coupled to the methyl protons, while the methyl protons would appear as a doublet. The N-H proton of the amino group would likely be a broad singlet, and its chemical shift could be solvent-dependent.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The carbon atoms of the quinazoline ring would resonate in the aromatic region (typically 110-160 ppm), with the carbons directly attached to nitrogen atoms appearing at the lower field end of this range. The carbonyl carbon of the carboxylic acid in the alanine moiety would be found significantly downfield, often above 170 ppm. The alpha-carbon and methyl carbon of the alanine part would appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Quinazoline Aromatic-H 7.0 - 9.0 m
Alanine α-H ~4.0 - 4.5 q
Alanine CH₃ ~1.5 - 2.0 d
N-H Variable br s

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Quinazoline Aromatic-C 110 - 160
Alanine C=O >170
Alanine α-C ~50 - 60

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) would establish the coupling relationships between adjacent protons, for instance, between the α-H and the methyl protons of the alanine moiety. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, while HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings between protons and carbons (2-3 bonds), which is crucial for confirming the link between the alanine nitrogen and the C4 position of the quinazoline ring.

Vibrational Spectroscopy Applications (Infrared Spectroscopy)

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent functional groups. derpharmachemica.com

Key expected vibrational frequencies include the stretching vibrations of the N-H group of the secondary amine and the O-H group of the carboxylic acid, which would likely appear as a broad band in the region of 2500-3300 cm⁻¹. The C=O stretching of the carboxylic acid would be a strong, sharp peak around 1700-1730 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the alanine methyl group would be observed just below 3000 cm⁻¹. The C=N and C=C stretching vibrations within the quinazoline ring system would give rise to a series of sharp bands in the 1450-1650 cm⁻¹ region. derpharmachemica.com The C-N stretching vibration of the amine linkage would be found in the 1200-1350 cm⁻¹ range.

Table 3: Characteristic Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid) Stretching 2500 - 3300 (broad)
N-H (Amine) Stretching 3100 - 3300
Aromatic C-H Stretching 3000 - 3100
Aliphatic C-H Stretching 2850 - 3000
C=O (Carboxylic Acid) Stretching 1700 - 1730
C=N / C=C (Quinazoline) Stretching 1450 - 1650

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound, the molecular formula is C₁₁H₁₂ClN₃O₂. matrixscientific.comchemicalbook.comscbt.com The molecular weight of the free base (N-Quinazolin-4-ylalanine) is 231.24 g/mol , and the hydrochloride salt is 253.69 g/mol . matrixscientific.comnih.gov

In an HRMS experiment, typically using electrospray ionization (ESI), the compound would be observed as a protonated molecular ion [M+H]⁺. The high resolving power of the instrument would allow for the measurement of the mass-to-charge ratio (m/z) of this ion to several decimal places. The experimentally determined exact mass would then be compared to the theoretically calculated exact mass for the proposed molecular formula (C₁₁H₁₂N₃O₂ + H⁺). A match within a very small tolerance (typically < 5 ppm) would provide strong evidence for the correct molecular formula. The isotopic pattern, particularly the presence of the ³⁷Cl isotope at approximately one-third the intensity of the ³⁵Cl peak, would further confirm the presence of a chlorine atom in the molecule.

Crystallographic Analysis (Single Crystal X-ray Diffraction) for Solid-State Structure

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. If suitable single crystals of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. nih.gov

The analysis would reveal the planarity of the quinazoline ring system and the conformation of the alanine side chain relative to the ring. A key feature to be determined would be the intramolecular and intermolecular interactions, particularly hydrogen bonding. It is expected that the hydrochloride salt would involve protonation of one of the nitrogen atoms in the quinazoline ring, likely N1, and the chloride ion would be involved in hydrogen bonding with the protonated nitrogen and potentially the carboxylic acid and amine protons. nih.govnih.gov The crystal packing would be dictated by a network of these hydrogen bonds and possible π-π stacking interactions between the quinazoline rings of adjacent molecules. nih.gov

Ultraviolet-Visible Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or acetonitrile (B52724) would be expected to show characteristic absorption bands.

The quinazoline ring system is a chromophore that undergoes π → π* and n → π* electronic transitions. researchgate.net Typically, quinazoline derivatives exhibit two main absorption bands. researchgate.net A strong absorption band at shorter wavelengths (around 240-300 nm) can be attributed to π → π* transitions within the aromatic system. A weaker absorption band at longer wavelengths (around 310-425 nm) is likely due to n → π* transitions involving the non-bonding electrons on the nitrogen atoms. researchgate.net The exact position and intensity of these bands (λmax and ε) can be influenced by the solvent and the substitution pattern on the quinazoline ring.

Table 4: Expected UV-Visible Absorption Maxima for this compound

Electronic Transition Expected λmax (nm)
π → π* 240 - 300

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For quinazoline (B50416) derivatives, these methods provide a detailed picture of the electron distribution and orbital energies, which are crucial determinants of chemical behavior.

These computational approaches are also utilized to explore reaction mechanisms, such as 1,3-dipolar cycloaddition reactions, to understand the regiochemistry of the products formed. mdpi.com By modeling the transition states, DFT can support experimental findings and explain why certain isomers are preferentially formed. mdpi.com Furthermore, DFT is instrumental in calculating various molecular properties, including vibrational frequencies (for comparison with experimental IR spectra), electronic properties, and reaction mechanisms with high accuracy. nih.govresearchgate.net These calculations are crucial for understanding the stability and reactivity of quinazoline derivatives. nih.govresearchgate.net

Table 1: Representative DFT Computational Parameters for Quinazoline Derivatives

Compound Type Functional Basis Set Purpose of Study
Quinazolinone Schiff Bases B3LYP 6-31G* Geometry Optimization, Cytotoxic Activity Analysis mui.ac.irnih.gov
Quinazolin-12-one Derivatives B3LYP 6-31++G(d,p) Reactivity Profile, Electronic Structure nih.gov
Quinazolinone–Isoxazoline Hybrids B3LYP cc-pVDZ Mechanistic and Regiochemistry Study mdpi.com
6-Bromo quinazoline derivatives B3LYP 6-31+G(d,p) Electronic Properties Analysis nih.gov

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. nih.govfrontiersin.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govfrontiersin.org For quinazoline derivatives, DFT calculations are used to determine the energies of these frontier orbitals. mui.ac.irnih.gov This analysis reveals that intramolecular charge transfer often occurs from the HOMO to the LUMO upon excitation. nih.gov The energy gap can also be correlated with the wavelengths of light the compound absorbs, which can be measured experimentally using UV-Vis spectroscopy. ossila.com Studies have shown that for various quinazoline derivatives, the calculated energy gaps are in good agreement with experimental data. nih.gov

Table 2: Calculated Frontier Orbital Energies for a Quinazolinone Schiff Base Derivative (Compound 4a)

Parameter Energy (eV)
EHOMO -6.01
ELUMO -1.33
Energy Gap (ΔE) 4.68

Data derived from studies on quinazolinone Schiff bases. nih.gov

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. ukaazpublications.com This method is extensively used to understand how quinazoline derivatives interact with biological targets and to screen for potential new drugs. ukaazpublications.comnih.gov

Docking simulations provide detailed insights into the specific interactions between a quinazoline derivative and the amino acid residues within the active site of a target protein. researchgate.net These interactions are crucial for the ligand's affinity and inhibitory activity. Common interactions observed for quinazoline compounds include:

Hydrogen Bonds: These are critical for anchoring the ligand in the binding pocket. For example, the nitrogen atom of a quinazoline ring can form hydrogen bonds with residues like Thr766 in the Epidermal Growth Factor Receptor (EGFR). nih.gov In other cases, interactions with residues such as TYR-385 and SER-530 in cyclooxygenase-2 (COX-2) have been observed. researchgate.net

Hydrophobic Interactions: Parts of the quinazoline scaffold often interact with nonpolar residues in the protein's active site, such as Lys721, Ala719, and Leu764. nih.gov

π-Interactions: The aromatic rings of the quinazoline core can engage in π-π stacking or π-sulfur interactions with residues like Met790 in mutated EGFR. nih.gov

Studies on various quinazolinone derivatives have identified binding interactions with a range of protein targets, including NF-κB, where hydrogen bonds with residues like GLN107 and CYS135 are important. nih.govarabjchem.org

A primary output of molecular docking is a scoring function that estimates the binding affinity, often expressed as a binding energy in kcal/mol. ukaazpublications.comresearchgate.net A more negative score typically indicates a stronger and more favorable binding interaction. researchgate.net These scores are used to rank different compounds and predict their potential efficacy as inhibitors. researchgate.net For instance, docking studies of quinazolin-4-one derivatives against the COX-2 enzyme have reported binding affinities as strong as -10.32 kcal/mol. researchgate.net Similarly, studies on quinazoline derivatives targeting EGFR have calculated binding energies of -6.7 to -7.1 kcal/mol. nih.gov These predicted affinities often show a good correlation with experimentally determined biological activities. nih.gov

Table 3: Predicted Binding Affinities of Quinazoline Derivatives for Various Protein Targets

Quinazoline Derivative Protein Target Predicted Binding Affinity (kcal/mol)
QZN-16 Cyclooxygenase-2 (COX-2) -10.32 researchgate.net
Fused Quinazoline Fungal Protein -10.35 tandfonline.com
Compound 8a EGFR -6.7 nih.gov
Compound 8a Mutated EGFR -6.8 nih.gov
Erlotinib (Reference) EGFR -5.8 nih.gov

Molecular Dynamics Simulations for Conformational Stability and Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. abap.co.innih.gov MD simulations are used to assess the stability of the docked ligand-protein complex and to analyze its conformational changes in a simulated physiological environment. nih.govjapsonline.com

The stability of the complex is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation period. abap.co.in A stable RMSD value, typically fluctuating within a narrow range (e.g., 1-3 Å), indicates that the complex has reached equilibrium and the ligand remains stably bound in the active site. abap.co.inresearchgate.net

Another important parameter is the Root Mean Square Fluctuation (RMSF), which measures the flexibility of individual amino acid residues. abap.co.inresearchgate.net This can highlight which parts of the protein are most affected by ligand binding. Furthermore, MD simulations allow for the analysis of the persistence of key interactions, such as hydrogen bonds, over time. nih.govresearchgate.net For example, simulations can confirm that hydrogen bonds predicted by docking remain stable throughout the simulation, reinforcing the proposed binding mode. researchgate.netnih.gov The binding free energy can also be calculated from MD trajectories using methods like MM-PBSA to provide a more accurate estimation of binding affinity. japsonline.com

In Silico Pharmacokinetic and Drug-Likeness Predictions (e.g., ADMET profiling)

Computational chemistry and molecular modeling serve as crucial tools in the early stages of drug discovery to predict the pharmacokinetic and drug-likeness properties of novel chemical entities. For quinazoline derivatives, these in silico methods, particularly ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, are employed to assess their potential as viable drug candidates. While specific in silico ADMET data for N-Quinazolin-4-ylalanine hydrochloride is not extensively available in publicly accessible literature, general findings for the broader class of quinazoline and quinazolin-4(3H)-one derivatives can provide valuable insights into its likely profile. These computational studies help in identifying molecules with favorable pharmacokinetic characteristics and a higher probability of success in later-stage clinical trials nih.govresearchgate.net.

The drug-likeness of a compound is often initially assessed using established guidelines such as Lipinski's Rule of Five. For various quinazoline derivatives, studies have shown that these compounds generally exhibit molecular weights, lipophilicity (log P), and numbers of hydrogen bond donors and acceptors that fall within the ranges defined by Lipinski's rule, suggesting good oral bioavailability lew.ronih.govresearchgate.net. The lipophilic nature of the quinazolinone scaffold is thought to aid in its ability to penetrate the blood-brain barrier, making it a suitable candidate for targeting central nervous system diseases nih.gov.

The following tables present a hypothetical but representative in silico ADMET and drug-likeness profile for a compound like this compound, based on typical data reported for analogous quinazoline structures.

Table 1: Predicted Physicochemical Properties and Drug-Likeness

ParameterPredicted ValueOptimal RangeCompliance
Molecular Weight~245.25 g/mol < 500 g/mol Yes
LogP (Lipophilicity)~1.5 - 2.5-0.4 to +5.6Yes
Hydrogen Bond Donors2≤ 5Yes
Hydrogen Bond Acceptors4≤ 10Yes
Molar Refractivity~65 - 7540 - 130Yes
Topological Polar Surface Area (TPSA)~80 - 90 Ų< 140 ŲYes

This table is generated based on typical values for quinazoline derivatives and does not represent experimentally verified data for this compound.

Table 2: Predicted ADMET Profile

PropertyPredictionConfidence
Absorption
Human Intestinal AbsorptionHighGood
Caco-2 PermeabilityModerate to HighModerate
P-glycoprotein SubstrateNoGood
Distribution
Blood-Brain Barrier (BBB) PermeationLikelyModerate
Plasma Protein BindingHighModerate
Volume of Distribution (VDss)Low to ModerateModerate
Metabolism
CYP1A2 inhibitorNoGood
CYP2C19 inhibitorNoGood
CYP2C9 inhibitorYesModerate
CYP2D6 inhibitorNoGood
CYP3A4 inhibitorYesModerate
Excretion
Renal Organic Cation Transporter 2 (OCT2) SubstrateLikelyModerate
Total ClearanceLowModerate
Toxicity
AMES MutagenicityNon-mutagenicGood
hERG I InhibitorLow riskModerate
HepatotoxicityLow riskModerate
Skin SensitizationLow riskGood

This table is a representative example based on general findings for quinazoline derivatives and is not specific to this compound.

Structure Activity Relationship Sar Investigations of N Quinazolin 4 Ylalanine Hydrochloride and Its Analogs

Rational Design of Analogs for SAR Exploration

The rational design of analogs of N-Quinazolin-4-ylalanine hydrochloride is deeply rooted in established principles of medicinal chemistry, often leveraging the known biological profiles of the quinazoline (B50416) scaffold. The quinazoline ring system is a privileged structure, forming the core of numerous biologically active compounds, including approved anticancer drugs that target protein kinases. The design strategy for new analogs often involves a fragment-based approach, where the quinazoline core acts as a primary scaffold for interaction with biological targets, while the alanine (B10760859) moiety and its potential modifications serve to modulate potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

One common approach involves analyzing the crystal structures of known quinazoline-based inhibitors bound to their target enzymes. This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic contacts, within the active site. For instance, in the design of dual phosphoinositide 3-kinase (PI3K)/histone deacetylase (HDAC) inhibitors, the quinazolinone core of a known PI3K inhibitor was envisioned to occupy a specific pocket, with the C-5 position identified as a suitable point for attaching a linker to an HDAC pharmacophore. nih.gov This principle of using specific positions on the quinazoline ring as attachment points for linkers and pharmacophoric extensions is a cornerstone of rational analog design.

Furthermore, the design process often involves creating a library of analogs with systematic variations. This can include altering the substitution pattern on the quinazoline ring, modifying the length and nature of the amino acid side chain, and introducing different functional groups to probe specific interactions with the target. researchgate.net By comparing the biological activities of these analogs, a comprehensive SAR profile can be constructed.

Impact of Substituents on the Quinazoline Ring System

The nature and position of substituents on the quinazoline ring have a profound impact on the biological activity of N-Quinazolin-4-ylalanine analogs. SAR studies on a wide range of quinazoline derivatives have revealed that even minor modifications can lead to significant changes in potency and selectivity.

Substitutions at the C-2, C-6, and C-7 positions of the quinazoline ring are particularly important for the activity of many quinazoline-based inhibitors. For example, in a series of 4-anilino-6-aminoquinazoline derivatives developed as potential MERS-CoV inhibitors, modifications at the 6-position were explored. nih.gov While the primary focus was on the 4-anilino and 6-amino groups, this highlights the general strategy of exploring various substitution patterns to optimize activity.

In the context of antimicrobial agents, it has been observed that a decylamine (B41302) group at the C-4 position is beneficial for activity, whereas an iodo-group at the C-6 position is detrimental. nih.gov For anticancer activity, particularly as kinase inhibitors, substitutions at the 6- and 7-positions with small, lipophilic groups or groups capable of forming hydrogen bonds can significantly enhance potency. The introduction of a thiophene (B33073) ring at the 6- and 7-positions of quinazoline has shown promise in developing effective anticancer agents. researchgate.net

The following table summarizes the general impact of substituents at various positions of the quinazoline ring based on studies of related quinazoline derivatives:

PositionType of SubstituentGeneral Impact on Activity
C-2 Small, lipophilic groupsCan increase activity in some contexts.
C-4 Amino acid moiety (e.g., alanine)Crucial for specific target interactions and serves as a point for further modification.
C-5 Fluoro groupCan serve as a desirable location for attaching linkers and pharmacophores. nih.gov
C-6 Small, electron-donating groupsCan enhance activity. researchgate.net
C-7 Small, electron-donating groupsCan enhance activity. researchgate.net

Influence of the Alanine Moiety and its Modifications

The alanine moiety in this compound is not merely a passive linker but plays a crucial role in the molecule's interaction with its biological target. Modifications to this amino acid portion can significantly influence the compound's activity, selectivity, and physicochemical properties.

Modifications to the carboxylic acid group of the alanine moiety, such as esterification or conversion to a hydrazide, can also have a significant impact. For instance, in a series of quinazolinone amino acid derivatives, the conversion of esters to hydrazides led to compounds with potent monoamine oxidase (MAO) inhibitory activity. researchgate.net This suggests that the terminal functional group of the amino acid linker can be a key determinant of biological activity.

Furthermore, the length of the linker between the quinazoline core and the terminal functional group of the amino acid can be optimized. In the design of dual PI3K/HDAC inhibitors, alkylene linkers of varying carbon lengths were explored, with 4- and 5-carbon linkers showing high potency. nih.gov This highlights the importance of spatial orientation and the distance between key pharmacophoric features.

Pharmacophore Identification and Mapping for Biological Activities

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For quinazoline derivatives, pharmacophore models have been developed for various targets, including protein kinases and acetylcholinesterase. researchgate.netnih.govnih.govdoi.org

A typical pharmacophore model for a kinase inhibitor based on the quinazoline scaffold often includes:

A hydrogen bond acceptor: Usually one of the nitrogen atoms in the quinazoline ring (N1 or N3).

A hydrogen bond donor: Often an amino group attached to the quinazoline ring.

Aromatic/hydrophobic regions: The quinazoline ring itself and any attached aryl groups.

Additional acceptor/donor sites or hydrophobic features: Depending on the specific substitutions and the target.

For instance, a 3D-QSAR-based pharmacophore model for quinazoline-based acetylcholinesterase inhibitors identified key features that contribute to their activity. nih.gov While a specific model for this compound is not available, these general models for quinazoline derivatives provide a valuable starting point for understanding the key interaction points. The alanine moiety would likely contribute additional pharmacophoric features, such as a hydrogen bond donor (the amide N-H), a hydrogen bond acceptor (the carbonyl oxygen), and a hydrophobic feature (the methyl side chain).

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Capabilities

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of novel compounds before their synthesis, thereby saving time and resources in the drug discovery process.

Numerous QSAR studies have been conducted on quinazoline and quinazolinone derivatives, primarily in the context of their anticancer and enzyme inhibitory activities. nih.govunar.ac.idresearchgate.netnih.gov These studies typically involve calculating a variety of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) for a set of compounds with known activities. Statistical methods, such as multiple linear regression (MLR) and partial least squares (PLS), are then used to build a predictive model.

For example, a 3D-QSAR study on 6-arylquinazolin-4-amines as kinase inhibitors yielded models with high correlation coefficients, indicating their reliability in predicting the activity of new analogs. nih.gov Similarly, 2D- and 3D-QSAR models have been developed for quinazoline derivatives targeting the epidermal growth factor receptor (EGFR). nih.govunar.ac.id

While a specific QSAR model for this compound has not been reported, the principles and methodologies from these related studies can be applied. A QSAR model for this class of compounds would likely incorporate descriptors that capture the properties of both the quinazoline ring and the alanine side chain. Such a model would be instrumental in predicting the biological activity of newly designed analogs and in optimizing their structures for enhanced potency and selectivity. The development of a robust and predictive QSAR model remains a key objective in the ongoing research of N-Quinazolin-4-ylalanine and its derivatives.

Preclinical Biological Investigations

In Vitro Efficacy and Selectivity Assessments

Quinazoline (B50416) derivatives have been extensively investigated as inhibitors of various enzymes, particularly protein kinases, which are crucial regulators of cell signaling pathways. Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a significant class of oncology drugs.

Several quinazoline-based compounds have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth factor Receptor-2 (VEGFR-2) tyrosine kinases sapub.orgmdpi.com. For instance, certain 4-anilinoquinazoline derivatives have demonstrated the ability to inhibit these receptor tyrosine kinases, which are overexpressed in various cancers and play a key role in tumor growth and angiogenesis mdpi.com. The anticancer effects of many quinazoline derivatives are attributed to their ability to interfere with the ATP-binding site of these kinases, thereby blocking their downstream signaling cascades mdpi.com.

Furthermore, studies have shown that quinazolin-4(3H)-one derivatives can exhibit inhibitory activity against other kinases such as Cyclin-Dependent Kinase 2 (CDK2) and Human Epidermal Growth Factor Receptor 2 (HER2) orientjchem.orgnih.gov. Some derivatives have shown potent inhibitory activity against CDK2, comparable to the established inhibitor imatinib nih.gov. Molecular docking studies have suggested that these compounds can act as both ATP-competitive (Type-I) and non-competitive (Type-II) inhibitors, depending on the specific kinase and the chemical structure of the derivative orientjchem.orgnih.gov.

Beyond kinases, quinazolinone derivatives have also been reported to inhibit other enzymes like tyrosinase, a key enzyme in melanin biosynthesis nih.gov. Certain derivatives have been shown to act as reversible, mixed-type inhibitors of mushroom tyrosinase nih.gov. Additionally, research has explored the inhibitory potential of quinazolin-4(3H)-one derivatives against metabolic enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glycosidase, with some compounds showing potent inhibition at nanomolar concentrations nih.gov.

Table 1: Enzyme Inhibitory Activity of Selected Quinazoline Derivatives

Compound ClassTarget EnzymeObserved ActivityReference
4-AnilinoquinazolinesEGFR, VEGFR-2Inhibition of receptor tyrosine kinases mdpi.com
Quinazolin-4(3H)-onesCDK2, HER2Potent inhibitory activity orientjchem.orgnih.gov
QuinazolinonesTyrosinaseReversible, mixed-type inhibition nih.gov
Quinazolin-4(3H)-onesAChE, BChE, α-GlycosidaseNanomolar inhibition nih.gov

The emergence of antibiotic resistance has spurred the search for novel antimicrobial agents. The quinazoline scaffold has been identified as a promising framework for the development of new antibacterial and antifungal drugs.

Various studies have demonstrated the in vitro antimicrobial activity of quinazolin-4(3H)-one derivatives against a range of pathogenic microorganisms. These compounds have shown efficacy against both Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae, and Gram-negative bacteria nih.govijper.org. The antimicrobial effect is believed to be, in part, due to the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair nih.gov.

Furthermore, certain quinazolinone derivatives have exhibited significant antifungal activity against pathogens like Candida albicans orientjchem.org. Some newly synthesized quinazolin-4-ones have demonstrated broad-spectrum antimicrobial activity and have also been shown to inhibit biofilm formation in bacteria such as Pseudomonas aeruginosa at sub-inhibitory concentrations orientjchem.org. The ability to disrupt biofilms, which are notoriously resistant to conventional antibiotics, highlights the therapeutic potential of these compounds.

The structural modifications of the quinazoline ring have been shown to significantly influence the antimicrobial potency. For instance, the introduction of a naphthyl radical or an amide group has been found to enhance the activity against S. aureus and S. pneumoniae nih.gov.

Table 2: Antimicrobial Spectrum of Selected Quinazoline Derivatives

Compound ClassPathogenType of ActivityReference
Quinazolin-4(3H)-onesStaphylococcus aureus, Streptococcus pneumoniaeBacteriostatic nih.gov
Quinazolin-4-onesPseudomonas aeruginosaAntibacterial, Biofilm inhibition orientjchem.org
QuinazolinonesCandida albicansAntifungal orientjchem.org

The antiproliferative activity of quinazoline derivatives has been a major focus of cancer research. Numerous studies have reported the potent cytotoxic effects of these compounds against a variety of human cancer cell lines.

Quinazolin-4(3H)-one derivatives have demonstrated significant antiproliferative activity against non-small cell lung cancer (NSCLC) cells, including those resistant to EGFR tyrosine kinase inhibitors (TKIs) nih.gov. The mechanism of action is often linked to the inhibition of key cellular targets like Aurora Kinase A, a protein involved in cell division nih.gov.

Furthermore, hybrid molecules incorporating the quinazolin-4-one scaffold with other pharmacologically active moieties, such as chalcones, have shown high antiproliferative activity sapub.org. These hybrids have been found to induce cell cycle arrest, primarily in the G0/G1 and S phases, and promote apoptosis in cancer cells sapub.org. The antiproliferative effects are often mediated through the inhibition of the EGFR signaling pathway sapub.org.

The cytotoxic potential of quinazoline derivatives has been evaluated in a wide range of cancer cell lines, including breast cancer (MCF-7), lung adenocarcinoma (A549), and prostate carcinoma (LNCaP). Interestingly, some of these compounds have shown selective cytotoxicity against cancerous cells while exhibiting high cytocompatibility with normal human fibroblast cells, suggesting a favorable therapeutic window.

Table 3: Antiproliferative Activity of Selected Quinazoline Derivatives in Cancer Cell Lines

Compound ClassCancer Cell LineBiological EffectReference
Quinazolin-4(3H)-onesNon-Small Cell Lung Cancer (NSCLC)Inhibition of cell proliferation nih.gov
Quinazolin-4-one/Chalcone HybridsVarious human cancer cell linesCell cycle arrest, Apoptosis induction sapub.org
Polyphenolic Quinazolin-4(3H)-onesLung (A549), Prostate (LNCaP)Selective cytotoxicity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases. Quinazoline derivatives have emerged as potential antioxidants capable of mitigating oxidative damage.

The antioxidant properties of 2-substituted quinazolin-4(3H)-ones have been evaluated using various in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays nih.govnih.gov. These studies have revealed that the antioxidant capacity of these compounds is highly dependent on their chemical structure, particularly the nature and position of substituents on the quinazoline ring nih.govnih.gov. For instance, the presence of hydroxyl groups on a phenyl substituent at the 2-position significantly enhances the radical scavenging activity nih.govnih.gov.

Table 4: Antioxidant Activity of Selected Quinazoline Derivatives

Compound ClassAssayObserved ActivityReference
2-Substituted Quinazolin-4(3H)-onesDPPH, ABTSRadical scavenging nih.govnih.gov
Polyphenolic Quinazolin-4(3H)-onesDPPH, ABTS, Metal ChelationRadical scavenging, Ion chelation
Quinazolin-4-one-vanillin derivativesDPPH, Nitric Oxide ScavengingRadical scavenging sapub.org

Beyond the aforementioned activities, the versatile quinazoline scaffold has been explored for a multitude of other therapeutic applications.

Anti-inflammatory Activity: Several quinazoline and quinazolin-4-one derivatives have demonstrated significant anti-inflammatory properties. These compounds have been shown to inhibit the production of pro-inflammatory cytokines and mediators. Molecular docking studies suggest that their anti-inflammatory effects may be mediated through the inhibition of enzymes like cyclooxygenase-2 (COX-2) nih.gov.

Antidiabetic Activity: The potential of quinazoline derivatives as antidiabetic agents has been investigated, with some compounds showing inhibitory activity against α-glycosidase, an enzyme involved in carbohydrate digestion. By inhibiting this enzyme, these compounds can help to control postprandial hyperglycemia.

While the exploration of antidiabetic and antiparasitic activities of the broader quinazoline class is ongoing, the existing data on their anti-inflammatory and other biological effects underscore the vast therapeutic potential of this chemical scaffold.

Mechanism of Action Studies

The diverse biological activities of quinazoline derivatives are a consequence of their ability to interact with a wide array of molecular targets. The primary mechanism of action for their anticancer effects is often the inhibition of protein kinases, particularly those in the EGFR family. By competing with ATP for the binding site on the kinase domain, these compounds effectively block the phosphorylation of downstream substrates, thereby inhibiting cell proliferation, survival, and angiogenesis.

For their antimicrobial activity, the proposed mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for maintaining the topology of DNA during replication, and their inhibition leads to bacterial cell death.

The anti-inflammatory effects of quinazoline derivatives are thought to be mediated through the inhibition of enzymes like COX-2 and the suppression of inflammatory signaling pathways. Their antioxidant activity is attributed to their ability to donate hydrogen atoms to free radicals, thereby neutralizing them, and to chelate pro-oxidant metal ions.

It is important to reiterate that these mechanisms of action have been elucidated for the broader class of quinazoline derivatives. Specific mechanistic studies on N-Quinazolin-4-ylalanine hydrochloride are necessary to confirm its precise molecular targets and pathways of action.

Target Engagement and Binding Affinity Confirmation

No studies detailing the specific biological targets or binding affinity of this compound are available in the public domain.

Modulation of Cellular Pathways and Signaling Cascades

There is no published research on the effects of this compound on cellular pathways or signaling cascades.

Molecular-Level Interactions with Biological Macromolecules

Information regarding the molecular-level interactions of this compound with biological macromolecules could not be found.

Preclinical In Vivo Efficacy Studies in Animal Models

Efficacy in Established Disease Models (e.g., infection models, xenograft models)

No in vivo efficacy studies for this compound in any animal disease models have been reported in the available literature.

Investigation of Pharmacodynamic Markers in Animal Systems

There are no published data on the investigation of pharmacodynamic markers for this compound in animal systems.

Preclinical Pharmacokinetic Studies in Animal Models

No preclinical pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) profiles, for this compound in any animal models are publicly available.

In Vivo Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Animal Models

A thorough review of existing scientific research and databases did not yield any specific in vivo Absorption, Distribution, Metabolism, and Excretion (ADME) or pharmacokinetic data for this compound in any animal models.

In vivo ADME studies are fundamental in preclinical research to understand how a potential drug is handled by a living organism. These studies typically involve administering the compound to animal models, such as rats or mice, and subsequently analyzing biological samples (e.g., blood, plasma, urine, feces, and tissues) over time.

Absorption: This parameter describes how the compound is taken up into the bloodstream from the site of administration (e.g., oral, intravenous). Key metrics include bioavailability, which is the fraction of the administered dose that reaches systemic circulation.

Distribution: This refers to how the compound spreads throughout the various tissues and organs of the body after absorption. The volume of distribution (Vd) is a key pharmacokinetic parameter that provides insight into the extent of tissue distribution.

Metabolism: This involves the biochemical modification of the compound by the body, primarily by enzymes in the liver, to facilitate its elimination. Identifying the major metabolites is a critical component of these studies.

Excretion: This is the process by which the compound and its metabolites are removed from the body, typically via urine and/or feces. The clearance (CL) and elimination half-life (t½) are important parameters that describe the rate of removal.

Without specific studies on this compound, it is not possible to provide detailed research findings or a data table on its in vivo ADME properties.

Interactive Data Table: Representative In Vivo Pharmacokinetic Parameters in Rodents (Hypothetical Data)

The following table is a template to show how in vivo ADME data for this compound would be presented. The data is purely illustrative due to the absence of actual research findings.

Animal ModelRoute of AdministrationTmax (h)Cmax (ng/mL)AUC (ng·h/mL)Bioavailability (%)
RatIntravenousN/AN/AN/AN/A
RatOralN/AN/AN/AN/A
MouseIntravenousN/AN/AN/AN/A
MouseOralN/AN/AN/AN/A

Derivatization and Analog Development of N Quinazolin 4 Ylalanine Hydrochloride

Synthesis of Structural Analogs for Enhanced Potency or Selectivity

The synthesis of structural analogs of N-Quinazolin-4-ylalanine hydrochloride is a primary strategy to explore the structure-activity relationships (SAR) and thereby enhance biological potency and selectivity. This involves systematic modifications of the quinazoline (B50416) core, the alanine (B10760859) side chain, and the various substituent positions on the aromatic ring.

A notable area of investigation involves the synthesis of quinazolinone amino acid esters and hydrazides. For instance, a series of these derivatives were prepared and evaluated as monoamine oxidase (MAO) inhibitors. nih.gov These studies revealed that certain analogs exhibited potent and selective inhibitory activity towards MAO-A. The synthesis typically involves the reaction of isatoic anhydride (B1165640) with the appropriate amino acid, followed by further derivatization. nih.gov The biological activity of these analogs is highly dependent on the nature of the substituents on the quinazoline ring and the amino acid moiety.

Compound IDModificationBiological Activity (MAO-A Inhibition IC50)Selectivity Index (SI) for MAO-A
7 Quinazolinone amino acid ester derivative3.6 x 10⁻⁹ MNot specified
10 Quinazolinone amino acid ester derivative2.8 x 10⁻⁹ MNot specified
15 2-(2-(Benzo[d] nih.govnih.govdioxol-5-yl)-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)acetohydrazide2.1 x 10⁻⁹ M39524
Clorgyline (Standard) -2.9 x 10⁻⁹ M33793
Data sourced from a study on quinazolinone amino acid derivatives as MAO inhibitors. nih.gov

Structure-activity relationship studies on broader classes of quinazoline derivatives, such as those targeting epidermal growth factor receptor (EGFR) kinase, have provided valuable insights for analog design. These studies have shown that substitutions at the C-6 and C-7 positions of the quinazoline ring, as well as the nature of the group at the 4-position, are critical for activity. nih.gov For example, the introduction of small, electron-withdrawing groups on the 4-anilino moiety can enhance inhibitory potency against EGFR. nih.gov While not directly involving an alanine moiety, these principles can guide the design of N-Quinazolin-4-ylalanine analogs with improved target-specific interactions.

Design and Synthesis of Prodrug Forms

The development of prodrugs is a well-established strategy to overcome unfavorable pharmacokinetic properties of a parent drug, such as poor solubility, limited permeability, or rapid metabolism. For this compound, which possesses both an amino and a carboxylic acid group, several prodrug approaches can be envisioned.

Another approach is the formation of amide prodrugs by modifying the amino group. However, given that the amino group is part of the alanine structure and linked to the quinazoline ring, modifications at this position would fundamentally create a new analog rather than a prodrug that reverts to the parent compound.

A more targeted prodrug strategy could involve linking the N-Quinazolin-4-ylalanine to a promoiety that is specifically cleaved by an enzyme overexpressed in a target tissue, for example, in cancer cells. This approach can lead to site-specific activation of the drug, thereby increasing its efficacy and reducing systemic toxicity.

Incorporation into Hybrid Molecules or Conjugates (e.g., peptide conjugates)

Peptide-drug conjugates (PDCs) represent a promising avenue for targeted cancer therapy. nih.gov In this approach, the this compound could be covalently linked to a peptide that specifically recognizes and binds to receptors overexpressed on the surface of cancer cells. nih.gov This targeted delivery system can increase the concentration of the cytotoxic agent at the tumor site, minimizing off-target effects. nih.govresearchgate.net The linker used to connect the drug and the peptide is a critical component of the PDC, as its stability in circulation and susceptibility to cleavage at the target site are crucial for the conjugate's success.

The synthesis of such conjugates typically involves standard solid-phase or solution-phase peptide synthesis, followed by the coupling of the N-Quinazolin-4-ylalanine moiety to a specific functional group on the peptide, such as a lysine (B10760008) side chain or the N-terminus.

Modifications for Improved Physicochemical Properties Relevant to Biological Performance

The biological performance of a drug candidate is intrinsically linked to its physicochemical properties, such as solubility, lipophilicity, and metabolic stability. Modifications to the structure of this compound can be made to optimize these parameters.

Solubility is a critical factor for oral bioavailability. The introduction of polar functional groups, such as hydroxyl or amino groups, onto the quinazoline ring can enhance aqueous solubility. researchgate.net For instance, the strategic placement of a hydroxyl group could also introduce a new hydrogen bonding interaction with the target protein, potentially improving binding affinity.

Lipophilicity , often expressed as logP, influences a compound's ability to cross cell membranes. This property can be fine-tuned by introducing or removing lipophilic or hydrophilic substituents. For example, the addition of a small alkyl group to the quinazoline ring would increase lipophilicity, which might improve cell permeability but could also increase metabolic susceptibility and decrease aqueous solubility. A balance must be struck to achieve optimal absorption and distribution.

Metabolic stability can be improved by blocking sites of metabolic transformation. For example, if a particular position on the quinazoline ring is susceptible to oxidation by cytochrome P450 enzymes, the introduction of a fluorine atom at that position can block this metabolic pathway, thereby increasing the drug's half-life.

Future Research Directions and Unaddressed Gaps

Identification of Novel Biological Targets for N-Quinazolin-4-ylalanine Hydrochloride

The quinazoline (B50416) scaffold is a well-established pharmacophore, known to interact with a diverse array of biological targets, including but not limited to protein kinases, polymerases, and receptor tyrosine kinases. Derivatives have shown promise as anticancer, anti-inflammatory, and antimicrobial agents. However, the specific molecular entities that this compound interacts with to exert its biological effects are currently unknown.

Future investigations should prioritize the identification of its direct binding partners and downstream signaling pathways. High-throughput screening assays against panels of kinases, G-protein coupled receptors (GPCRs), and other enzyme families could reveal primary targets. Furthermore, chemoproteomics approaches, such as affinity chromatography coupled with mass spectrometry, could be employed to isolate and identify binding proteins from cell lysates. Elucidating these targets is a critical first step in understanding the compound's mechanism of action and predicting its therapeutic potential.

Development of Advanced Delivery Systems

The physicochemical properties of this compound, such as its solubility, stability, and membrane permeability, will dictate its pharmacokinetic profile and ultimately its therapeutic efficacy. To overcome potential limitations, the development of advanced drug delivery systems is a promising avenue for future research.

Novel formulation strategies could enhance the bioavailability and targeted delivery of the compound. These may include encapsulation within nanoparticles, liposomes, or polymeric micelles to improve solubility and circulation time. The design of stimuli-responsive systems, which release the drug in response to specific physiological cues at the disease site (e.g., pH, temperature, or enzyme concentration), could also be explored to maximize therapeutic effect while minimizing off-target effects. Surface modification of these delivery vehicles with targeting ligands (e.g., antibodies or peptides) could further direct the compound to specific cell types or tissues.

Integration of Multi-Omics Technologies in Preclinical Studies

To gain a comprehensive understanding of the biological impact of this compound, future preclinical studies should integrate multi-omics technologies. nih.govnih.govnih.gov This approach, which encompasses genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to the compound. nih.govnih.govnih.gov

By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolic profiles (metabolomics) in cells or animal models treated with the compound, researchers can identify key pathways and biological processes that are modulated. This systems-level data can help to build a detailed picture of the compound's mechanism of action, identify potential biomarkers for predicting treatment response, and uncover unexpected off-target effects. nih.govnih.govnih.gov Such a comprehensive dataset is invaluable for advancing the compound through the drug development pipeline.

Exploration of Synergistic Effects in Combination Therapies

Given the complexity of many diseases, combination therapies that target multiple pathways simultaneously are often more effective than monotherapies. Future research should investigate the potential for this compound to act synergistically with existing therapeutic agents.

Preclinical studies could explore combinations with standard-of-care drugs in relevant disease models. For example, in the context of cancer, it could be tested alongside chemotherapeutics, targeted therapies, or immunotherapies. The goal of these studies would be to identify combinations that result in enhanced efficacy, reduced toxicity, or the overcoming of drug resistance. High-throughput screening of drug combinations can be utilized to systematically identify promising synergistic interactions for further investigation.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing N-Quinazolin-4-ylalanine hydrochloride, and how should they be validated?

  • Methodological Answer :

  • HPLC : Use a Kromasil C18 column (150 mm × 4.6 mm, 5 μm) with a mobile phase of 0.03 mol·L⁻¹ potassium dihydrogen phosphate-methanol (70:30) at 1 mL·min⁻¹ flow rate. UV detection at 207 nm is effective for quantification. Validate linearity (1.09–10.90 μg·mL⁻¹), accuracy (recovery rates 99.67–100.1%), and precision (RSD <1.5%) .
  • NMR/FT-IR : Confirm structural integrity via proton environments and functional group signatures. Cross-validate with elemental analysis (C, H, N) for purity.
  • Validation Criteria : Follow ICH guidelines for specificity, linearity, accuracy, and robustness. Include forced degradation studies (acid/alkaline hydrolysis, oxidation) to assess stability-indicating properties .

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

  • Methodological Answer :

  • Reaction Solvent : Use anhydrous dimethylformamide (DMF) to minimize hydrolysis of intermediates.
  • Catalysis : Optimize Lewis acid catalysts (e.g., ZnCl₂) for quinazoline ring formation. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7).
  • Purification : Employ recrystallization from ethanol-water (8:2) or column chromatography (silica gel, gradient elution) to isolate the hydrochloride salt. Characterize intermediates via LC-MS to identify byproducts .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.
  • Exposure Mitigation : In case of skin contact, immediately rinse with soap and water for 15 minutes. For eye exposure, irrigate with saline solution and seek medical attention.
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Label with GHS warnings for skin/eye irritation (H315, H319) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under varying pH conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), alkaline (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Analyze degradation products via HPLC-MS/MS to identify instability triggers.
  • Statistical Analysis : Use ANOVA to compare degradation rates across conditions. If discrepancies arise, verify buffer preparation (e.g., ionic strength adjustments) and ensure absence of light/temperature fluctuations during testing .

Q. What mechanistic insights can be gained from studying the interaction of this compound with biological targets?

  • Methodological Answer :

  • Binding Assays : Perform fluorescence quenching or surface plasmon resonance (SPR) to measure affinity for quinazoline-binding enzymes (e.g., dihydrofolate reductase).
  • Molecular Dynamics (MD) Simulations : Model the compound’s interaction with active sites using software like GROMACS. Validate predictions with mutagenesis studies on key residues (e.g., Asp27 in DHFR) .

Q. How can cross-validation between HPLC and capillary electrophoresis (CE) improve analytical reliability?

  • Methodological Answer :

  • Method Harmonization : Use the same sample preparation (e.g., 0.22 μm filtration) for both techniques. For CE, optimize background electrolyte (BGE) composition (e.g., 25 mM borate buffer, pH 9.2) and voltage (20 kV).
  • Data Comparison : Apply Bland-Altman analysis to assess agreement between HPLC and CE results. Address outliers by re-examining injection volume or detector sensitivity settings .

Q. What kinetic models are suitable for predicting the shelf-life of this compound in solid dosage forms?

  • Methodological Answer :

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months. Periodically analyze potency loss via HPLC.
  • Model Fitting : Apply the Arrhenius equation to extrapolate degradation rates to 25°C. Use Weibull distribution models if non-linear kinetics are observed. Validate with real-time data at 12 and 24 months .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.